Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by a phenyl group attached to a pyridine ring, which is further substituted with a 2-methylbutan-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate typically involves the esterification of pyridine-1(4H)-carboxylic acid with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
Scientific Research Applications
Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl 4-(2-methylbutan-2-yl)pyridine-1(4H)-carboxylate can be compared with other pyridine carboxylates and phenyl-substituted compounds. Similar compounds include:
- Phenyl 4-(2-methylpropyl)pyridine-1(4H)-carboxylate
- Phenyl 4-(2-ethylbutan-2-yl)pyridine-1(4H)-carboxylate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications
Properties
CAS No. |
651054-01-2 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
phenyl 4-(2-methylbutan-2-yl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-4-17(2,3)14-10-12-18(13-11-14)16(19)20-15-8-6-5-7-9-15/h5-14H,4H2,1-3H3 |
InChI Key |
YDNZYNPDOMALGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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